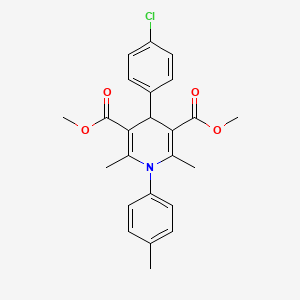![molecular formula C20H18ClF2N5O3 B12457775 N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asciminib is a first-in-class allosteric inhibitor of the BCR::ABL1 kinase activity, primarily used in the treatment of chronic-phase chronic myeloid leukemia (CML). It is specifically designed to target the myristoyl pocket of the BCR::ABL1 protein, offering a novel mechanism of action compared to traditional tyrosine kinase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of asciminib involves multiple steps, starting with the preparation of key intermediates. One method includes the use of sodium hydride and ethyl formate in a controlled reaction environment. The reaction is carried out at low temperatures (0-5°C) initially and then gradually heated to 75-80°C for an extended period .
Industrial Production Methods: In industrial settings, the production of asciminib is optimized for scalability and efficiency. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Asciminib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the reactions involving asciminib include sodium hydride, ethyl formate, and hydrochloric acid. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions are intermediates that are further processed to yield the final compound, asciminib. These intermediates are crucial for the overall synthesis and ensure the compound’s efficacy and stability.
科学研究应用
Asciminib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology, it is used to investigate the role of the BCR::ABL1 protein in cellular processes. In medicine, asciminib is a promising therapeutic agent for treating chronic-phase chronic myeloid leukemia, especially in patients who have developed resistance to other tyrosine kinase inhibitors .
作用机制
Asciminib exerts its effects by binding to the myristoyl pocket of the BCR::ABL1 protein, thereby inhibiting its kinase activity. This binding locks the protein in an inactive conformation, preventing it from promoting the proliferation of leukemic cells. This mechanism is distinct from other tyrosine kinase inhibitors that target the ATP-binding site .
相似化合物的比较
Similar Compounds: Similar compounds include imatinib, dasatinib, nilotinib, and ponatinib. These compounds also target the BCR::ABL1 protein but bind to the ATP-binding site rather than the myristoyl pocket .
Uniqueness of Asciminib: Asciminib’s uniqueness lies in its allosteric inhibition mechanism, which offers several advantages over traditional ATP-competitive inhibitors. It is effective against a broader range of BCR::ABL1 mutations, including the T315I mutation, which is resistant to many other inhibitors .
Asciminib represents a significant advancement in the treatment of chronic-phase chronic myeloid leukemia, offering new hope for patients with limited treatment options. Its unique mechanism of action and broad applicability in scientific research make it a compound of great interest in the fields of chemistry, biology, and medicine.
属性
分子式 |
C20H18ClF2N5O3 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC 名称 |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30) |
InChI 键 |
VOVZXURTCKPRDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

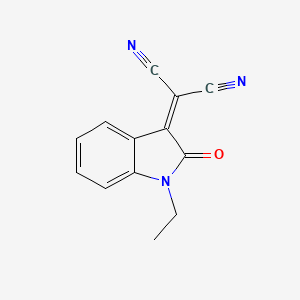
![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
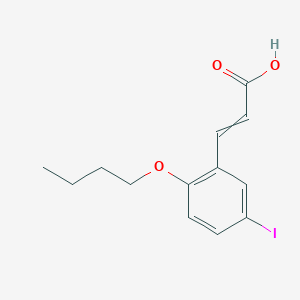
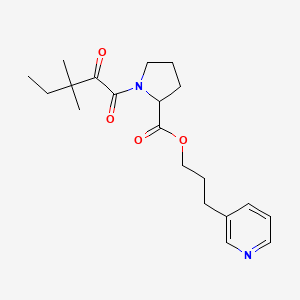
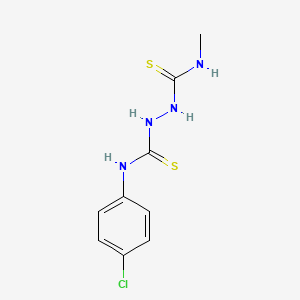
![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
